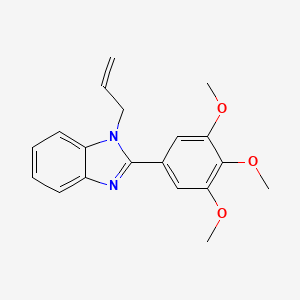

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole

描述

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the trimethoxyphenyl group enhances its potential pharmacological effects, making it a compound of interest in medicinal chemistry.

属性

IUPAC Name |

1-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-5-10-21-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWZLJHFMIZPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine.

Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core.

Allylation: The resulting benzimidazole derivative is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow techniques to enhance yield and purity.

化学反应分析

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

科学研究应用

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities.

Biological Studies: Researchers investigate its effects on cellular pathways, gene expression, and protein interactions to understand its mechanism of action.

Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

Chemical Biology: It is used as a tool compound to study biological processes and validate drug targets.

作用机制

The mechanism of action of 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes, receptors, and DNA. The trimethoxyphenyl group enhances its binding affinity to these targets, leading to inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context and target.

相似化合物的比较

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

1-Allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile: This compound also contains the trimethoxyphenyl group and exhibits anticancer activity.

1,2,3-Trimethoxy-5-allylbenzene:

Isatin Thiazolyl-Pyrazoline Hybrids: These compounds are studied for their antimicrobial activities and share structural similarities with benzimidazole derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the allyl group, which may confer distinct biological activities and pharmacokinetic properties.

生物活性

The compound 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula for this compound is . The structural features include a benzodiazole core substituted with a prop-2-en-1-yl group and a 3,4,5-trimethoxyphenyl moiety. These substitutions are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzodiazole derivatives are often studied for their potential as chemotherapeutic agents due to their ability to interact with cellular targets involved in cancer progression.

Anticancer Activity

- Mechanism of Action :

-

In Vitro Studies :

- In studies involving human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer), derivatives have demonstrated IC50 values ranging from 0.05 µM to 2.4 µM, indicating potent antiproliferative effects .

- For instance, an analog compound exhibited a significant reduction in cell viability at low concentrations, suggesting high efficacy against resistant cancer phenotypes .

- In Vivo Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzodiazole derivatives. Key points include:

- Substituent Effects : The presence of methoxy groups at positions 3, 4, and 5 on the phenyl ring enhances lipophilicity and biological activity.

- Core Modifications : Variations in the benzodiazole core can lead to different binding affinities for target proteins involved in cancer pathways .

Case Studies

Several studies have highlighted the efficacy of benzodiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。